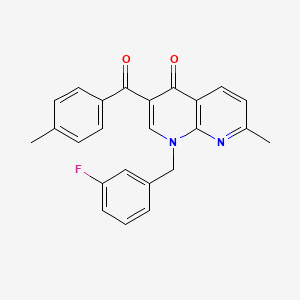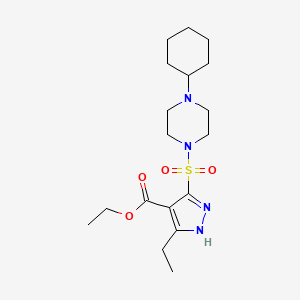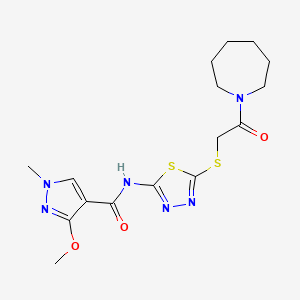
1-(3-fluorobenzyl)-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorobenzyl)-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one is a chemical compound that has drawn significant attention in recent years due to its potential applications in scientific research. This compound is a naphthyridine derivative and has been synthesized using various methods. The purpose of
Aplicaciones Científicas De Investigación
CB2 Selective Agonists
A study by Manera et al. (2006) explored new 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives, closely related to 1-(3-fluorobenzyl)-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one, as CB2 selective agonists. These compounds, including one with high CB2 affinity, are significant for cannabinoid receptor research and potential therapeutic applications.
Photochemical Mechanism Studies
Aloïse et al. (2006) Aloïse et al. (2006) investigated the photochemical mechanisms of photoenolizable ketones in the quinoline and 1,8-naphthyridine series, which include compounds similar to the one . Their research offers insights into the photochromic properties of these compounds, which is vital for developing new photo-responsive materials.
Antitumor Agents
Tomita et al. (2002) Tomita et al. (2002) conducted research on 1,8-naphthyridine-3-carboxylic acids, structurally akin to the compound of interest. They found that these compounds exhibited cytotoxic activity against tumor cell lines, highlighting their potential as antitumor agents.
Antibacterial Agents
In the study of antibacterial agents, Egawa et al. (1984) Egawa et al. (1984) synthesized 1,8-naphthyridine derivatives and evaluated their antibacterial activity. Their work contributes to the understanding of how structural changes in these compounds influence their antibacterial properties.
Catalytic Applications
Sinha et al. (2009) Sinha et al. (2009) studied the coordination of a 1,8-naphthyridine-functionalized compound to various metals, demonstrating its application in catalysis. This research is indicative of the potential of such compounds in catalytic processes.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O2/c1-15-6-9-18(10-7-15)22(28)21-14-27(13-17-4-3-5-19(25)12-17)24-20(23(21)29)11-8-16(2)26-24/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWXTEYTBYYZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2421782.png)



![9-(2-ethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2421789.png)
![8-cyclopentyl-3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2421793.png)



![[N'-[(4-chlorophenyl)methylidene]-4,5-bis(hydroxymethyl)-4,5-dihydro-3-isoxazole carbohydrazide][1-(4-nitrophenyl)piperid-4-one]acetal](/img/structure/B2421797.png)

![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2421800.png)
